Product packaging for 2-But-3-enyl-5-methylpyridine(Cat. No.:)

2-But-3-enyl-5-methylpyridine

Cat. No.: B13817537
M. Wt: 147.22 g/mol
InChI Key: YEKGYBXMFLOXJH-UHFFFAOYSA-N
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Description

2-But-3-enyl-5-methylpyridine is an organic compound with the molecular formula C10H13N . It belongs to the class of methylpyridine derivatives, which are valuable building blocks and intermediates in synthetic organic chemistry . Methylpyridines are known to undergo various condensation reactions, and the presence of the but-3-enyl side chain offers a reactive site for further functionalization, such as through cyclization or addition reactions . While the specific research applications of this exact compound are an area of ongoing investigation, structurally related pyridine compounds are frequently utilized in the development of pharmaceuticals and in the synthesis of complex heterocyclic systems, including 1,3,4-thiadiazoles, which are of significant interest in medicinal and agrochemical research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13817537 2-But-3-enyl-5-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-but-3-enyl-5-methylpyridine

InChI

InChI=1S/C10H13N/c1-3-4-5-10-7-6-9(2)8-11-10/h3,6-8H,1,4-5H2,2H3

InChI Key

YEKGYBXMFLOXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CCC=C

Origin of Product

United States

Chemical Reactivity and Transformation of 2 but 3 Enyl 5 Methylpyridine

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 2-But-3-enyl-5-methylpyridine is influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the alkyl substituents. The nitrogen atom decreases the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. gcwgandhinagar.comstackexchange.com

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom, which inductively withdraws electron density. gcwgandhinagar.comstackexchange.com When electrophilic substitution does occur, it is generally directed to the 3- and 5-positions (β-positions), which are less deactivated than the 2-, 4-, and 6-positions (α- and γ-positions). gcwgandhinagar.com

In 2,5-disubstituted pyridines like this compound, the directing effects of the two alkyl groups must be considered. Alkyl groups are weakly activating and ortho-, para-directing. However, in the context of the deactivated pyridine ring, their influence is modulated. For this compound, the existing substituents at C2 and C5 leave positions C3, C4, and C6 available for substitution. The directing effects would favor substitution at positions 3 and, to a lesser extent, 4 and 6. The nitration of pyridine derivatives with nitronium ion (NO₂⁺) has been studied, and these reactions typically proceed through a two-step mechanism involving a cationic intermediate. researchgate.net The activation of the pyridine ring towards electrophilic substitution can be achieved by conversion to the corresponding pyridine-N-oxide. gcwgandhinagar.com

The pyridine ring is inherently more reactive towards nucleophilic aromatic substitution (SNA) than benzene, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. stackexchange.comyoutube.com This is because the negative charge in the intermediate can be stabilized on the electronegative nitrogen atom. stackexchange.com

For a 2,5-disubstituted pyridine to undergo SNA, a good leaving group is typically required at one of the activated positions (ortho or para to the nitrogen). In the case of this compound, neither the but-3-enyl nor the methyl group is a conventional leaving group. However, reactions like the Chichibabin reaction, which involves the amination of pyridines with sodium amide, can proceed by displacing a hydride ion, a poor leaving group. youtube.com This reaction preferentially occurs at the 2- and 6-positions. youtube.com For this compound, the 6-position would be the most likely site for such a reaction.

Nucleophilic aromatic substitutions on halopyridines are common and proceed via an addition-elimination mechanism. youtube.comyoutube.com If a halogen were introduced at the 6-position of this compound, it would readily undergo substitution by various nucleophiles. youtube.com Some nucleophilic aromatic substitutions may also proceed through a concerted mechanism rather than a two-step process. nih.gov

The deprotonation of pyridine derivatives using strong bases, known as metalation or lithiation, is a powerful tool for functionalization. clockss.org The regioselectivity of this reaction is often directed by existing substituents. In pyridine, the most acidic protons are at the 2- and 6-positions. However, direct lithiation of pyridine with organolithium reagents can sometimes lead to nucleophilic addition to the C=N bond. clockss.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) can circumvent this issue. clockss.org

For 2,5-disubstituted pyridines, metalation typically occurs at the position most activated by the substituents. In this compound, the 6-position is the most likely site for lithiation due to the activating effect of the adjacent nitrogen atom. The resulting organolithium species can then react with various electrophiles to introduce a wide range of functional groups. clockss.orgacs.org The choice of the lithiating agent and reaction conditions can be crucial for achieving high regioselectivity and yield. rsc.orgresearchgate.net Directed ortho-metalation is a common strategy where a directing group on the pyridine ring guides the deprotonation to an adjacent position. researchgate.net

Reactions Involving the But-3-enyl Side Chain

The but-3-enyl side chain of this compound possesses a terminal double bond, which is a versatile functional group for various chemical transformations.

Cycloadditions: The terminal alkene of the but-3-enyl group can participate in various cycloaddition reactions.

[3+2] Cycloadditions: These reactions, often involving 1,3-dipoles like nitrones or nitrile ylides, can be used to construct five-membered heterocyclic rings. nih.govresearchgate.netrsc.org The regioselectivity of these cycloadditions can often be controlled by the electronic nature of the reactants. researchgate.net

[4+3] Cycloadditions: These reactions can provide access to seven-membered rings. uq.edu.au

Diels-Alder Reactions ([4+2] Cycloadditions): The but-3-enyl group can act as a dienophile in Diels-Alder reactions, although its reactivity might be modest unless activated by an electron-withdrawing group.

Hydrogenation: The double bond of the but-3-enyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. wikipedia.orgpressbooks.pub This transformation would convert this compound into 2-Butyl-5-methylpyridine. The hydrogenation of alkynes can also be controlled to yield either cis- or trans-alkenes depending on the catalyst used, a principle that can be extended to the selective reduction of more complex systems. youtube.com

The presence of both the pyridine nucleus and the but-3-enyl side chain within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are often powerful methods for the synthesis of alkaloids and other complex nitrogen-containing heterocyles. jbclinpharm.org

One important class of reactions is intramolecular cyclization involving the pyridine nitrogen. For instance, after quaternization of the pyridine nitrogen, the resulting pyridinium (B92312) salt can undergo intramolecular reactions with the but-3-enyl chain. Another possibility is the intramolecular "click" reaction if the but-3-enyl chain is appropriately functionalized with an azide (B81097) or an alkyne. beilstein-journals.org

Furthermore, intramolecular cyclizations can be promoted by various reagents. For example, Boekelheide-type reactions on pyridine N-oxides can lead to the formation of pyrrolidine (B122466) and piperidine (B6355638) rings. researchgate.net Other methods include alkylative intramolecular cyclization and rhodium-catalyzed reductive aldol-type cyclizations. beilstein-journals.orgorganic-chemistry.org These reactions often proceed with high diastereoselectivity and can be used to construct complex polycyclic structures.

Radical Reactions of the Alkenyl Group

The alkenyl group in this compound is susceptible to radical reactions, a versatile class of transformations in organic synthesis. These reactions typically proceed under mild, neutral conditions, which is advantageous for substrates that are sensitive to pH changes. thieme-connect.de

Radical reactions are often initiated by a radical initiator and propagated by a radical propagator. libretexts.org A common method for generating carbon-centered radicals involves the cleavage of carbon-halogen, carbon-sulfur, or carbon-oxygen bonds using reagents like tributyltin hydride. thieme-connect.de These radical reactions can be used for functional group interconversions and the formation of new carbon-carbon bonds. libretexts.org

One significant application of radical reactions involving alkenyl groups is intramolecular cyclization. thieme-connect.de For instance, a carbon radical generated elsewhere in the molecule can add to the double bond of the butenyl group, leading to the formation of a new ring structure. libretexts.org The regioselectivity and stereoselectivity of these cyclizations can often be controlled, providing a powerful tool for the synthesis of complex cyclic molecules. thieme-connect.de Transition metals such as manganese, copper, and samarium can also mediate radical cyclization reactions, offering unique pathways for the synthesis of biologically active compounds. thieme-connect.de

For example, in a reaction analogous to Curran's synthesis of hirsutene, a radical generated on a carbon atom could add to the butenyl group to form a five-membered ring. libretexts.org The resulting radical intermediate could then undergo further reactions, such as abstraction of a hydrogen atom from a donor molecule like tributyltin hydride, to yield the final cyclized product. libretexts.org

The table below summarizes a representative radical cyclization reaction involving an alkenyl group, illustrating the general principle.

Reactant Reagents and Conditions Product Key Transformation
Substrate with an alkenyl group and a radical precursorRadical initiator (e.g., AIBN), Radical propagator (e.g., Bu3SnH)Cyclized productIntramolecular radical addition to the C=C bond

Table 1: Representative Radical Cyclization of an Alkenyl Group

Transformations at the 5-Methyl Group

The methyl group at the 5-position of the pyridine ring, while generally less reactive than the alkenyl group, can undergo a range of chemical transformations, including oxidation, condensation, and alkylation reactions.

The selective oxidation of the 5-methyl group is a valuable transformation that can introduce new functional groups. The methyl group can be oxidized to an aldehyde or a carboxylic acid. d-nb.info This functionalization can be challenging due to the potential for reaction at other sites in the molecule. However, selective methods have been developed. For instance, the oxidation of a methyl group on a pyridine ring can be achieved using various oxidizing agents. The choice of reagent and reaction conditions is crucial to control the extent of oxidation and prevent unwanted side reactions.

In some cases, the pyridine nitrogen is first converted to an N-oxide, which can activate the methyl group towards oxidation or other functionalization reactions. google.com For example, treatment of 5-bromo-2-methylpyridine (B113479) N-oxide with trifluoroacetic anhydride (B1165640) can lead to functionalization at the methyl group. google.com

The table below provides examples of reagents used for the oxidation of methyl groups on aromatic rings.

Starting Material Reagent(s) Product Functional Group Reference
Methyl-substituted pyridineVaries (e.g., KMnO4, SeO2)Carboxylic acid, Aldehyde d-nb.info
5-Bromo-2-methylpyridine N-oxideTrifluoroacetic anhydrideFunctionalized methyl group google.com

Table 2: Reagents for Oxidation of Methyl Groups

The protons of the methyl group at the 5-position of a pyridine ring exhibit a degree of acidity due to the electron-withdrawing nature of the nitrogen atom in the ring. vaia.com This allows for deprotonation by a strong base to form a carbanion. This carbanion is a potent nucleophile and can participate in condensation and alkylation reactions.

Condensation Reactions:

The carbanion generated from the deprotonation of the 5-methyl group can react with various electrophiles, such as aldehydes and ketones, in condensation reactions. vaia.com For example, the reaction of 4-methylpyridine (B42270) with benzaldehyde (B42025) in the presence of a base leads to a condensation product. vaia.com This type of reaction involves the initial formation of an adduct, which then eliminates a molecule of water to form a new carbon-carbon double bond. vaia.com A similar reactivity would be expected for the 5-methyl group of this compound, allowing for the introduction of a styryl-type substituent.

Alkylation Reactions:

The nucleophilic carbanion can also react with alkyl halides in alkylation reactions to form new carbon-carbon single bonds. This allows for the extension of the carbon chain at the 5-position. The choice of the base and the alkylating agent is critical for the success of these reactions. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium are often employed for the deprotonation step. nih.govodu.edu The subsequent reaction with an alkyl halide introduces a new alkyl group. For instance, 3-alkylpiperidines have been synthesized by alkylating the corresponding enamide anion with various alkyl halides. odu.edu

The table below summarizes the key aspects of condensation and alkylation reactions at the methyl site.

Reaction Type Electrophile Base Product Type
CondensationAldehyde, KetoneStrong base (e.g., NaNH2)Alkenyl-substituted pyridine
AlkylationAlkyl halideStrong base (e.g., LDA, n-BuLi)Alkyl-substituted pyridine

Table 3: Condensation and Alkylation Reactions at the 5-Methyl Group

Spectroscopic Characterization and Structural Elucidation Methodologies for 2 but 3 Enyl 5 Methylpyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-But-3-enyl-5-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

2D-NMR experiments are crucial for mapping the intricate network of covalent bonds within a molecule by detecting magnetization transfer between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the adjacent protons in the butenyl chain (-CH₂-CH₂-CH=CH₂). It would also show coupling between the protons on the pyridine (B92270) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons over two to four bonds. princeton.edu This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the protons of the methylene (B1212753) group attached to the pyridine ring (at position 2) to the C2, C3, and potentially C6 carbons of the ring. Similarly, correlations from the methyl protons to C4, C5, and C6 of the pyridine ring would firmly establish the substitution pattern. youtube.com

2D-NMR TechniqueInformation Gained for this compound
COSYIdentifies ¹H-¹H spin-spin coupling networks within the butenyl chain and the pyridine ring.
HSQCCorrelates each proton with its directly attached carbon atom (¹JCH).
HMBCEstablishes long-range connectivity (²JCH, ³JCH) between proton and carbon atoms, linking the butenyl side chain and the methyl group to the correct positions on the pyridine ring.

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The substitution pattern on the pyridine ring significantly influences the chemical shifts of the ring protons. In a 2,5-disubstituted pyridine like this compound, three distinct aromatic proton signals are expected.

The coupling constants (J), which measure the interaction between neighboring nuclear spins, provide valuable information about the connectivity and geometry of the molecule. For instance, the coupling patterns between the remaining protons on the pyridine ring (H3, H4, and H6) would be distinct from those of other positional isomers, such as a 2,3- or 2,6-disubstituted pyridine. The magnitude of the J-couplings in the vinyl group (-CH=CH₂) of the butenyl chain can help confirm its structure.

Differentiation from a positional isomer like (Z)-5-(but-2-enyl)-2-methylpyridine would be straightforward. The terminal vinyl group in this compound would show characteristic signals for two geminal protons (~5.0 ppm) and a multiplet for the single vinyl proton (~5.8 ppm). In contrast, the internal double bond in the but-2-enyl isomer would present two coupled vinyl protons in a different chemical shift region, with a coupling constant indicative of its Z-stereochemistry. chemnet.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.

For this compound, key expected vibrational bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ from the methyl and methylene groups.

Alkene =C-H stretching: Occurs at higher frequency than aromatic C-H, around 3070-3090 cm⁻¹.

C=C and C=N stretching: The pyridine ring and the alkene double bond will show characteristic absorptions in the 1400-1650 cm⁻¹ region.

CH₃ and CH₂ bending vibrations: These appear in the 1375-1470 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. researchgate.net

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Alkene=C-H Stretch3070 - 3090
AromaticC-H Stretch3010 - 3070
AliphaticC-H Stretch2850 - 2960
AlkeneC=C Stretch1640 - 1650
Pyridine RingC=C, C=N Stretches1400 - 1610
Alkene=C-H Out-of-Plane Bend910 - 990
AromaticC-H Out-of-Plane Bend800 - 850

The region of the IR spectrum between 700 and 900 cm⁻¹ is particularly diagnostic for the substitution pattern on aromatic rings. The out-of-plane C-H bending vibrations (wagging) in this "fingerprint" region are characteristic of the number and position of substituents. researchgate.net For a 2,5-disubstituted pyridine ring, a strong absorption band is typically expected in the 800-850 cm⁻¹ range, which helps to confirm this specific substitution pattern. The terminal vinyl group also gives rise to strong out-of-plane bending bands around 910 and 990 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₁₀H₁₃N. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) to within a few parts per million (ppm), confirming this formula and distinguishing it from any other combination of atoms with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule would likely include:

Benzylic/Allylic Cleavage: Loss of a propyl radical (•C₃H₅) via cleavage of the C-C bond beta to the pyridine ring, a favorable process, would result in a prominent fragment ion.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of propene.

Loss of the Butenyl Chain: Cleavage of the bond between the ring and the side chain would also be a likely fragmentation pathway.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. illinois.edu This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net

If a crystal structure of this compound were obtained, it would provide an unambiguous confirmation of its constitution and connectivity. Moreover, it would reveal information about the conformation of the butenyl side chain relative to the pyridine ring and how the molecules pack together in the crystal lattice, including any potential intermolecular interactions like π-stacking of the pyridine rings. researchgate.net

Computational and Theoretical Investigations of 2 but 3 Enyl 5 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules like 2-But-3-enyl-5-methylpyridine. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

DFT methods are used to calculate various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap generally implies greater stability.

For this compound, the electron-donating nature of the methyl group at the 5-position and the electronic effects of the but-3-enyl group at the 2-position influence the electron density distribution in the pyridine (B92270) ring. DFT calculations can precisely quantify these effects, providing a detailed picture of the molecule's electronic landscape.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.1 D

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar molecules.

Prediction of Reactivity and Regioselectivity

The electronic information obtained from DFT calculations is instrumental in predicting the reactivity and regioselectivity of this compound in chemical reactions. The distribution of electrostatic potential and the analysis of frontier molecular orbitals (HOMO and LUMO) can identify the most likely sites for electrophilic and nucleophilic attack.

In substituted pyridines, the nitrogen atom is typically the most basic site and is prone to protonation or coordination with Lewis acids. The electron density on the pyridine ring is also influenced by the substituents. The methyl group at the 5-position is an electron-donating group, which tends to increase the electron density of the ring, particularly at the ortho and para positions relative to it (positions 2, 4, and 6). The 2-but-3-enyl group's electronic effect is more complex, involving both inductive and potential hyperconjugative effects.

Computational models can predict that electrophilic aromatic substitution reactions would likely occur at positions on the pyridine ring that are activated by the substituents. Conversely, nucleophilic substitution reactions are more likely to occur at positions that are electron-deficient. The regioselectivity of such reactions can be predicted by calculating the activation energies for the different possible reaction pathways.

Conformational Analysis of the But-3-enyl Side Chain

The but-3-enyl side chain of this compound possesses conformational flexibility due to the rotation around the single bonds. Conformational analysis, often performed using DFT or other quantum mechanical methods, aims to identify the most stable conformations (i.e., the conformers with the lowest energy) and to determine the energy barriers for rotation between them.

The rotation around the C-C single bonds in the but-3-enyl side chain leads to various spatial arrangements. The relative energies of these conformers are influenced by factors such as steric hindrance and torsional strain. For the but-3-enyl group, key dihedral angles to consider are those around the Cα-Cβ and Cβ-Cγ bonds of the side chain.

Table 2: Relative Energies of But-3-enyl Side Chain Conformers (Illustrative Data)

Conformer (Dihedral Angle Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol) (Illustrative)
Anti (180°)0.0
Gauche (60°)0.9
Eclipsed (0°)5.0

Note: The data in this table is illustrative and represents a simplified model for the conformational energetics of a butane-like fragment.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations can be used to study the flexibility of the but-3-enyl side chain in a solvent environment. These simulations can reveal how the side chain explores different conformational states and the timescales of these transitions. This information is particularly valuable for understanding how the molecule might bind to a biological target, as both the ligand and the receptor are dynamic entities.

MD simulations can also be employed to study the interactions of this compound with other molecules, such as water, organic solvents, or biological macromolecules. By analyzing the trajectories from these simulations, one can identify important intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that govern the molecule's behavior in a particular environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and determine the activation energies associated with each step.

For example, the synthesis of this compound itself likely involves several reaction steps. Computational modeling can be used to explore different possible synthetic routes and to understand the factors that control the reaction's outcome and efficiency. For instance, in a cross-coupling reaction to form the C-C bond between the pyridine ring and the butenyl side chain, computational studies can help to understand the role of the catalyst and the ligands in the catalytic cycle.

Furthermore, the reactivity of the but-3-enyl side chain, such as in addition reactions to the double bond, can be investigated. Computational modeling can predict the stereoselectivity of such reactions by comparing the activation energies of the pathways leading to different stereoisomers. This predictive power is invaluable for designing new reactions and for optimizing existing synthetic methods.

Applications in Advanced Organic Synthesis and Catalysis

2-But-3-enyl-5-methylpyridine as a Synthetic Building Block

The pyridine (B92270) ring is a foundational scaffold in a vast number of natural products and pharmaceutical agents. lifechemicals.comresearchgate.netignited.in Consequently, functionalized pyridines like this compound are valuable starting materials for the synthesis of more elaborate molecules. nih.gov

Precursor in Natural Product Total Synthesis

The pyridine structural unit is present in numerous natural products, including vitamins, coenzymes, and a wide array of alkaloids. lifechemicals.comignited.in Synthetic strategies for these complex molecules often rely on the use of pre-functionalized building blocks that can be elaborated into the final target. This compound serves as an exemplary precursor due to its distinct reactive sites. The butenyl side chain, with its terminal double bond, is amenable to a variety of transformations such as hydroboration-oxidation, epoxidation, or olefin metathesis, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

For instance, in the synthesis of complex alkaloids, a substituted pyridine can form the core of the molecule, with the side chain being modified to build adjacent rings. The development of modular methods for creating highly substituted pyridines is a testament to their importance in constructing biologically active compounds. nih.gov

Intermediate in the Construction of Polycyclic Heterocycles

The synthesis of fused polycyclic heterocyclic systems is a significant area of organic chemistry, as these structures are common in advanced materials and biologically important molecules. beilstein-journals.org Intramolecular cyclization reactions are a powerful strategy for building these complex frameworks. beilstein-journals.org

The structure of this compound is well-suited for such transformations. The butenyl group can be functionalized to introduce an electrophilic or nucleophilic center, which can then react with the pyridine ring or another part of the molecule to forge a new ring. For example, electrophilic cyclization of functionally substituted alkynes is a known method for preparing a variety of heterocyclic compounds. acs.org A similar strategy could be envisioned for the butenyl group of this compound. Furthermore, transition metal-catalyzed reactions, such as intramolecular C-H arylation, have been successfully used with pyridine derivatives to create multiply fused heteroaromatic compounds. beilstein-journals.org This highlights the potential for this compound to serve as a key intermediate in the synthesis of novel polycyclic systems. nih.govprinceton.edu

Role as a Ligand in Coordination Chemistry and Catalysis

The utility of pyridine and its derivatives extends into the field of coordination chemistry, where they serve as versatile ligands for transition metals. researchgate.netwikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a metal center. alfachemic.compharmaguideline.com

Design of Metal Complexes Utilizing Pyridine Ligands

Pyridine is a fundamental ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The electronic properties and steric profile of the pyridine ligand can be finely tuned by adding substituents to the ring. In this compound, the methyl group at the 5-position and the butenyl group at the 2-position influence the ligand's steric bulk and electron-donating ability.

These substituents can affect the coordination geometry, stability, and reactivity of the resulting metal complex. rsc.org Transition metal pyridine complexes are known to adopt various geometries, such as octahedral and square planar, depending on the metal and the other ligands present. wikipedia.org The butenyl side chain also offers a secondary potential binding site (the C=C double bond), raising the possibility of this ligand acting in a bidentate fashion under certain conditions, further diversifying its coordination chemistry.

Common Coordination Geometries of Pyridine Complexes
Coordination GeometryTypical Metal IonsGeneral Formula ExampleReference
OctahedralRu(II), Co(III), Cr(III)[M(py)6]n+, [MCl2(py)4]n+ wikipedia.org
Square PlanarPd(II), Pt(II)[MCl2(py)2] wikipedia.org
TetrahedralCu(I), Zn(II)[M(py)4]n+ wikipedia.org
LinearAg(I)[M(py)2]+ unimi.it

Applications in Homogeneous and Heterogeneous Catalysis

Gold complexes with pyridine-based ligands, for example, have been shown to be efficient homogeneous catalysts for the reduction of 4-nitrophenol. rsc.org The specific substituents on the pyridine ring can be modified to optimize catalyst performance for a particular application.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In this context, pyridine derivatives can play a dual role: they can act as ligands for the metal catalyst or as substrates in the coupling reaction itself.

As a ligand, this compound can coordinate to a metal like palladium, influencing the catalytic cycle of reactions such as Suzuki, Heck, or Negishi couplings. The steric and electronic environment provided by the ligand is critical for the efficiency of these processes.

Alternatively, functionalized pyridines are common substrates in cross-coupling. While this compound itself is not pre-functionalized for direct coupling, derivatives such as halopyridines or pyridine boronic acids are widely used. For example, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl bromides provide an effective route to 2-arylpyridines. rsc.org Similarly, pyridine sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling with aryl halides, overcoming challenges often seen with the corresponding pyridine boronates. nih.gov These examples demonstrate the immense utility of the pyridine scaffold in modern cross-coupling chemistry, a field where derivatives of this compound could readily be employed.

Representative Cross-Coupling Reactions Involving Pyridine Derivatives
Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemReference
Suzuki-MiyauraPyridine-2-boronic acidAryl HalidePalladium Catalyst nih.gov
Stille2-(Tributylstannyl)pyridineAryl HalidePalladium Catalyst nih.gov
Negishi2-Pyridylzinc HalideAryl HalidePd(PPh3)4 nih.gov
DesulfinylativePyridine-2-sulfinateAryl HalidePalladium Catalyst nih.gov
Decarboxylative2-Picolinic AcidAryl BromidePalladium Catalyst rsc.org
Asymmetric Catalysis

There is currently no available research to suggest that chiral derivatives of this compound have been synthesized or utilized as ligands or catalysts in asymmetric catalysis. The structural features of the molecule, including the pyridine ring and the butenyl side chain, could theoretically be modified to create chiral environments. For instance, the olefinic bond in the butenyl group could be a target for asymmetric functionalization to introduce stereocenters. Similarly, the pyridine ring could be functionalized to incorporate chiral auxiliaries. However, the scientific community has not published any studies exploring these possibilities. Consequently, there are no data on their catalytic activity, enantioselectivity, or substrate scope in any asymmetric transformations.

Precursor for the Development of Novel Organic Materials

Similarly, the role of this compound as a monomer or precursor for the synthesis of novel organic materials, such as polymers, is not documented in the current body of scientific literature. The presence of a polymerizable alkene group in the butenyl side chain suggests a potential for this compound to act as a monomer in addition polymerization reactions. The resulting polymer would feature a pyridine moiety in the side chain, which could impart interesting properties to the material, such as metal coordination, pH-responsiveness, or specific thermal characteristics.

However, no studies have been found that report the polymerization of this compound or the characterization of the resulting polymer. Therefore, information regarding its polymerization behavior, the properties of any potential polymeric materials derived from it, or its applications in materials science is not available.

Future Research Directions and Open Questions

Exploration of Novel Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable routes to 2-But-3-enyl-5-methylpyridine, moving away from traditional multi-step, resource-intensive processes. One promising avenue is the thermo-catalytic conversion of renewable feedstocks like glycerol with ammonia (B1221849) over zeolite catalysts. rsc.org This approach, which has been successful for producing other pyridines, could potentially be adapted to generate alkyl- and alkenyl-substituted pyridines by co-feeding appropriate precursors. rsc.org

Another green approach involves transition-metal-free reactions, which synthesize pyridines from readily available aromatic ketones, aldehydes, and ammonium (B1175870) salts, with water being the only byproduct. rsc.org Adapting such one-pot multicomponent reactions could offer an atom-economical and efficient pathway. researchgate.net Research in this area would involve optimizing catalysts and reaction conditions to favor the specific isomer required.

Potential Sustainable Route Key Reactants Catalyst/Conditions Potential Advantages
Biomass ConversionGlycerol, Ammonia, C4 PrecursorZeolite Catalyst (e.g., HZSM-5), High Temperature (e.g., 550 °C)Utilizes renewable feedstocks; direct synthesis. rsc.org
Multicomponent Reaction1,5-Dicarbonyl Precursor, HydroxylamineAcid or Base CatalysisHigh atom economy; operational simplicity. nih.govacs.org
Transition-Metal-Free CyclizationAromatic Ketones, Aldehydes, Ammonium SaltsCatalyst-free or mild oxidant (e.g., NaIO4)Avoids toxic and expensive metal catalysts. rsc.org
Chemo-enzymatic SynthesisActivated Pyridine (B92270) PrecursorsAmine Oxidase / Ene Imine Reductase CascadeHigh stereoselectivity; sustainable biocatalysis. acs.org

Advanced Functionalization of the Pyridine and Alkenyl Moieties

The dual reactivity of this compound allows for selective modification at either the pyridine ring or the alkenyl side chain. Future work should focus on developing advanced functionalization strategies to create a diverse library of derivatives.

Pyridine Ring Functionalization: Direct C-H functionalization is a powerful tool for modifying pyridine scaffolds without the need for pre-functionalized substrates. researchgate.netrsc.org Techniques involving transition-metal catalysis or dearomatization strategies could be explored to introduce new substituents at various positions on the pyridine ring, thereby tuning its electronic and steric properties. nih.gov Another key reaction is the oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide. arkat-usa.org This transformation alters the reactivity of the ring, making it more susceptible to certain nucleophilic and cycloaddition reactions and enabling further diversification. arkat-usa.orgnih.govacs.orgfu-berlin.deorganic-chemistry.org

Alkenyl Moiety Functionalization: The terminal double bond of the butenyl group is amenable to a wide array of classic alkene reactions. wou.edu These include, but are not limited to:

Hydroboration-Oxidation: To produce the corresponding terminal alcohol, providing a handle for further esterification or etherification.

Epoxidation: Using peroxy acids to form an epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles.

Dihydroxylation: To create a vicinal diol, which can be a precursor for chiral auxiliaries.

Heck or Suzuki Coupling: After conversion to a vinyl halide or boronate, to form more complex C-C bonds.

Functionalization Target Reaction Type Reagents Expected Product
Pyridine NitrogenN-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide arkat-usa.org
Pyridine RingC-H ArylationPalladium Catalyst, Aryl HalideAryl-substituted pyridine derivative researchgate.net
Alkenyl C=C BondHydroboration-Oxidation1. BH₃-THF, 2. H₂O₂, NaOH4-(5-methylpyridin-2-yl)butan-1-ol
Alkenyl C=C BondEpoxidationPeracetic Acid2-(oxiran-2-ylmethyl)-5-methylpyridine
Alkenyl C=C BondHydrohalogenationHBr2-(4-bromobutyl)-5-methylpyridine youtube.com

Development of this compound-derived Chirality Inducers

Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis. acs.orgresearchgate.netrsc.orgacs.orgchimia.ch The structure of this compound is an ideal starting point for the synthesis of novel chiral ligands. The development of broadly applicable chiral pyridine units (CPUs) has been challenging, but new design concepts are emerging. acs.orgacs.org

The alkenyl side chain can be stereoselectively functionalized—for example, through asymmetric dihydroxylation or epoxidation—to introduce stereogenic centers. The resulting chiral alcohol or diol can then be elaborated into bidentate or tridentate ligands. The pyridine nitrogen, along with a newly introduced donor atom from the modified side chain, can chelate to a metal center, creating a chiral environment for asymmetric transformations such as hydrogenations, C-C bond formations, or borylations. acs.org The modular nature of this approach would allow for the tuning of steric and electronic properties to optimize enantioselectivity for specific reactions. acs.org

Deeper Mechanistic Studies of its Characteristic Reactions

To fully exploit the synthetic potential of this compound, a deep mechanistic understanding of its characteristic reactions is essential. Future research should involve detailed kinetic and computational studies. For instance, an intramolecular cyclization could be envisaged between the pyridine ring and the alkenyl chain. Brønsted or Lewis acid catalysis could promote an intramolecular aldol-like condensation or Friedel-Crafts-type reaction, potentially leading to novel fused heterocyclic systems. rsc.org Mechanistic studies would clarify the reaction pathways, identify key intermediates, and determine the factors controlling regioselectivity and stereoselectivity.

Furthermore, investigating the mechanism of reactions involving the N-oxide derivative is crucial. The direct arylation of pyridine N-oxides, for example, can proceed through complex mechanisms involving cooperative catalysis between multiple metal centers. nih.govacs.orgfu-berlin.de Understanding these pathways for the N-oxide of this compound would enable the rational design of more efficient catalytic systems.

Integration into Advanced Supramolecular Architectures

Pyridine-based ligands are fundamental building blocks in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.govrsc.orgnih.govrsc.orgresearchgate.netmdpi.com The nitrogen atom of this compound can act as a powerful coordinating site for metal ions, enabling its use as a ligand (or "linker") in the self-assembly of discrete molecular structures or extended porous networks. rsc.orgmdpi.com

The unique feature of this ligand is the alkenyl group, which would initially be a "pendant" arm within the supramolecular structure. This opens the door for post-synthetic modification (PSM). After the MOF or coordination polymer is assembled, the reactive double bonds within the pores could be targeted for further chemical transformations. This would allow for the covalent grafting of functional molecules, altering the framework's properties such as pore size, hydrophobicity, or catalytic activity. This strategy offers a pathway to highly complex and functional materials that are difficult to access through direct synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-But-3-enyl-5-methylpyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For compounds with unsaturated side chains (e.g., butenyl groups), controlling regioselectivity and minimizing isomerization is critical. Optimization may include:

  • Catalyst screening : Use palladium catalysts for Suzuki-Miyaura coupling to attach the butenyl group to the pyridine ring .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like alkene isomerization .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the position of the butenyl and methyl groups. Coupling constants in 1^1H NMR (e.g., J=1012 HzJ = 10-12\ \text{Hz} for trans-alkene protons) verify double-bond geometry .
  • Mass spectrometry (HRMS) : Accurate mass analysis distinguishes between isomers (e.g., 2- vs. 3-substituted pyridines) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable .

Q. How can researchers mitigate instability of the butenyl group during storage or reactions?

  • Methodology :

  • Inert atmosphere : Store and handle the compound under argon/nitrogen to prevent oxidation .
  • Additives : Use radical inhibitors like BHT (butylated hydroxytoluene) in reactions to suppress polymerization of the alkene .
  • Low-temperature storage : Keep at –20°C in amber vials to slow degradation .

Advanced Research Questions

Q. How should contradictory data on reaction yields for this compound derivatives be analyzed?

  • Methodology :

  • Reproducibility checks : Verify catalyst purity (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and moisture levels in solvents .
  • Kinetic studies : Use in situ IR or HPLC to monitor reaction progress and identify intermediates causing yield variations .
  • Computational modeling : Compare transition-state energies for competing pathways (e.g., alkene vs. pyridine ring activation) using DFT .

Q. What computational approaches can predict the biological activity of this compound analogs?

  • Methodology :

  • Docking simulations : Map the compound’s binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR models : Train models on pyridine derivatives with known bioactivity to correlate substituent effects (e.g., logP, H-bond donors) .
  • MD simulations : Assess conformational stability of the butenyl group in aqueous vs. lipid environments .

Q. How can researchers resolve discrepancies in toxicity assessments for pyridine derivatives with unsaturated side chains?

  • Methodology :

  • Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxides from alkene oxidation) that may explain toxicity .
  • In vitro assays : Test cytotoxicity in HepG2 cells and compare with structural analogs to isolate substituent-specific effects .
  • Ecotoxicity studies : Follow OECD guidelines to evaluate biodegradability and aquatic toxicity, addressing data gaps in persistence .

Methodological Considerations

Q. What strategies enhance the regioselectivity of butenyl group attachment to the pyridine ring?

  • Methodology :

  • Directing groups : Install temporary groups (e.g., boronic esters) at the 5-position to steer coupling reactions .
  • Microwave synthesis : Accelerate reactions to reduce side-product formation .

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

  • Methodology :

  • Hammett analysis : Quantify electronic effects of substituents on reaction rates (e.g., electrophilic aromatic substitution) .
  • Steric maps : Generate Voronoi volumes using crystallographic data to predict accessibility of reaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.